7-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
7-(4-Fluorophenyl)-N-(2-pyridylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that has garnered significant interest in the scientific community due to its diverse applications in medicinal chemistry and material science. This compound is part of the pyrazolo[1,5-a]pyrimidine family, known for their unique structural properties and biological activities .
Preparation Methods
The synthesis of 7-(4-fluorophenyl)-N-(2-pyridylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the condensation of aminopyrazoles with various electrophilic reagents such as enaminonitriles, enaminones, or unsaturated ketones . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the formation of the pyrazolo[1,5-a]pyrimidine core . Industrial production methods may employ microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
7-(4-Fluorophenyl)-N-(2-pyridylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohol derivatives .
Scientific Research Applications
7-(4-Fluorophenyl)-N-(2-pyridylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Material Science: Due to its photophysical properties, it is used in the development of organic light-emitting devices (OLEDs) and other optical materials.
Mechanism of Action
The mechanism of action of 7-(4-fluorophenyl)-N-(2-pyridylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. For example, it can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . The pathways involved often include signal transduction mechanisms where the compound modulates the activity of kinases or other regulatory proteins .
Comparison with Similar Compounds
Compared to other pyrazolo[1,5-a]pyrimidine derivatives, 7-(4-fluorophenyl)-N-(2-pyridylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide stands out due to its unique fluorine substitution, which enhances its binding affinity and specificity for certain biological targets . Similar compounds include:
7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid: Known for its role as an aldose reductase inhibitor.
3,6-di-substituted pyrazolo[1,5-a]pyrimidines: These derivatives have been explored for their anticancer and antimicrobial properties.
Properties
Molecular Formula |
C19H14FN5O |
---|---|
Molecular Weight |
347.3 g/mol |
IUPAC Name |
7-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C19H14FN5O/c20-14-6-4-13(5-7-14)17-8-10-22-18-11-16(24-25(17)18)19(26)23-12-15-3-1-2-9-21-15/h1-11H,12H2,(H,23,26) |
InChI Key |
VGPZXBJYDGAOGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=NN3C(=CC=NC3=C2)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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